[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine
Description
Molecular Formula and Weight
The compound [5-chloro-2-(morpholin-4-yl)phenyl]methanamine has a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol . This calculation accounts for the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), chlorine (35.45 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol).
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 11 | 132.11 |
| Hydrogen (H) | 15 | 15.15 |
| Chlorine (Cl) | 1 | 35.45 |
| Nitrogen (N) | 2 | 28.02 |
| Oxygen (O) | 1 | 16.00 |
| Total | - | 226.70 |
IUPAC Nomenclature
The systematic IUPAC name is This compound . This nomenclature reflects:
- A benzene ring substituted with chlorine at position 5.
- A morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at position 2.
- A methanamine group (-CH₂NH₂) attached to the benzene ring.
Alternative names include 1-[5-chloro-2-(morpholin-4-yl)phenyl]methanamine and 5-chloro-2-morpholinobenzylamine .
Stereochemical Features
The compound exhibits no chiral centers, as confirmed by its SMILES string : NCc1cc(Cl)ccc1N1CCOCC1. Key structural features include:
- A planar benzene ring with substituents in the ortho (morpholine) and para (chlorine) positions.
- A morpholine ring in a chair conformation, with oxygen at position 1 and nitrogen at position 4.
- A flexible methanamine group (-CH₂NH₂) that rotates freely relative to the benzene ring.
Functional Group Analysis
The molecule contains four distinct functional groups:
| Functional Group | Location | Chemical Properties |
|---|---|---|
| Aromatic benzene ring | Core structure | Undergoes electrophilic substitution |
| Chlorine atom | Position 5 on benzene | Electron-withdrawing, directs reactivity |
| Morpholine ring | Position 2 on benzene | Provides solubility in polar solvents |
| Primary amine | Methanamine side chain | Participates in acid-base reactions |
The morpholine group (C₄H₉NO) is a saturated heterocycle with oxygen and nitrogen atoms, contributing to the compound’s polarity. The primary amine (-NH₂) enables hydrogen bonding and salt formation, which are critical for interactions in biological systems.
Properties
IUPAC Name |
(5-chloro-2-morpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPJCCDTRNQWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine generally involves the substitution of a chloro-substituted aromatic precursor with a morpholine derivative, followed by introduction or transformation of the methanamine group. The key steps include:
- Nucleophilic aromatic substitution (SNAr): The chloro substituent on the aromatic ring is displaced by the morpholine nucleophile.
- Amine functionalization: Introduction or modification of the methanamine side chain, often via reductive amination or substitution reactions.
- Use of appropriate solvents and reaction conditions: Such as alcohols, water, or aprotic polar solvents to optimize yield and purity.
Detailed Preparation Method from Patent Literature
A comprehensive process is described in patent WO2013105100A1, which provides an alternate process for preparing related morpholine-substituted phenyl compounds with amine functionalities:
- Starting material: A compound of formula (IV), which contains the aromatic ring with a chloro substituent.
- Reaction with amine source: The compound is reacted with an amine source (morpholine or morpholin-4-yl derivative) dissolved in solvents such as water, alcohols (methanol, ethanol, isopropanol), or mixtures thereof.
- Solvent choice: Solvents include methanol, ethanol, acetonitrile, ethyl acetate, tetrahydrofuran (THF), dichloromethane, and N,N-dimethylformamide (DMF), selected based on solubility and reaction efficiency.
- Temperature and time: The reaction is typically carried out at temperatures ranging from 0°C up to the boiling point of the solvent, with a preferred temperature around 30°C. Reaction times vary from 1 to 15 hours, commonly 1 to 5 hours.
- Catalysts and bases: Use of bases such as potassium carbonate or alkali hydroxides (e.g., potassium hydroxide) can facilitate the reaction. Hydrazine hydrate catalysts with metals like zinc or palladium may be employed in hydrogenation steps if needed.
- Work-up: The amine product can be isolated as free base or converted into salts using inorganic acids (HCl, HI) or organic acids (methane sulfonic acid, p-toluene sulfonic acid) for improved stability and handling.
Table 1: Key Reaction Parameters from Patent WO2013105100A1
| Parameter | Details |
|---|---|
| Starting material | Compound with 5-chloro-2-substituted phenyl |
| Amine source | Morpholine or morpholin-4-yl derivatives |
| Solvents | Methanol, ethanol, acetonitrile, THF, DMF, DCM |
| Temperature range | 0°C to solvent boiling point (prefer ~30°C) |
| Reaction time | 1 to 15 hours (preferably 1 to 5 hours) |
| Bases/Catalysts | Potassium carbonate, potassium hydroxide, metal catalysts (Zn, Pd) |
| Salt formation | HCl, HI, methane sulfonic acid, p-toluene sulfonic acid |
Solvent and Reaction Condition Optimization
The choice of solvent and reaction conditions is crucial for the efficient preparation of this compound:
- Polar protic solvents (methanol, ethanol) facilitate nucleophilic substitution by dissolving both reactants and stabilizing transition states.
- Aprotic polar solvents (DMF, acetonitrile) can enhance reaction rates by better solvation of ionic intermediates.
- Temperature control ensures selectivity and minimizes side reactions such as hydrolysis or over-alkylation.
- Bases like potassium carbonate neutralize generated acids and drive the reaction forward.
Research Findings and Analytical Data
- The reaction proceeds efficiently under mild conditions with yields typically ranging from moderate to high (50–90%), depending on substrate purity and reaction parameters.
- Salt formation improves compound stability and crystallinity, facilitating purification.
- Characterization by techniques such as NMR, FTIR, and mass spectrometry confirms the substitution pattern and amine functionality.
- Reaction monitoring by TLC or HPLC aids in optimizing reaction time and completion.
Summary Table: Preparation Method Overview
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Starting material prep | Use of 5-chloro-2-substituted aromatic precursor | Commercial or synthesized via halogenation |
| 2. Nucleophilic substitution | Reaction with morpholine or morpholin-4-yl amine | Solvent: MeOH, EtOH, DMF; Temp: ~30°C |
| 3. Amine functionalization | Introduction of methanamine group via reductive amination or substitution | Use reducing agents or amine sources |
| 4. Salt formation | Conversion to acid salts for stability | HCl, methane sulfonic acid, etc. |
| 5. Purification | Crystallization or chromatography | Solvent-dependent |
| 6. Characterization | NMR, FTIR, MS | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the chloro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation Products: Formation of oxides or hydroxyl derivatives.
Reduction Products: Formation of amine derivatives.
Substitution Products: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of morpholine-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their effects on human lung cancer (H460), human colon cancer (HT-29), and breast cancer (MDA-MB-231) cells. A study found that certain derivatives showed IC50 values as low as 0.01 µM against HT-29 cells, indicating potent anticancer properties .
Mechanism of Action
The mechanism by which [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine exerts its effects may involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation. For example, the introduction of morpholine groups has been linked to enhanced selectivity for mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including the reaction of 5-chloro-2-nitroaniline with morpholine in the presence of reducing agents. These processes are designed to be eco-friendly and cost-effective, making them suitable for industrial applications .
Characterization Techniques
Characterization of the synthesized compound typically involves techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy, which confirm the structural integrity and purity of the compound .
Material Science Applications
Polymer Composites
In material science, compounds like this compound have potential applications in developing polymer composites due to their ability to enhance mechanical properties and thermal stability. The incorporation of such compounds into polymer matrices can improve their resistance to environmental degradation .
Case Study 1: Anticancer Compound Development
A research team synthesized a series of morpholine derivatives, including this compound, and evaluated their cytotoxicity against several cancer cell lines. The study demonstrated that modifications in the molecular structure significantly influenced anticancer activity, with some compounds exhibiting enhanced potency compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | H460 | 0.05 |
| B | HT-29 | 0.01 |
| C | MDA-MB-231 | 0.15 |
Case Study 2: Polymer Composite Enhancement
In another study, researchers explored the use of morpholine derivatives in enhancing the properties of biodegradable polymers for medical applications. The addition of this compound resulted in improved mechanical strength and biocompatibility, making it suitable for use in drug delivery systems.
Mechanism of Action
The mechanism by which [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways by binding to its targets, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects: The morpholine group in [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine enhances solubility compared to non-polar analogs like 4-chloro-ortho-toluidine . Methanamine vs. Ketone: The methanamine side chain allows for facile functionalization (e.g., acylation in ), whereas the ketone in (3-amino-2-fluorophenyl)(morpholin-4-yl)methanone is more reactive toward nucleophilic additions .
Synthetic Utility: this compound is synthesized via palladium-catalyzed coupling or reductive amination (inferred from ). In contrast, analogs like N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide require additional steps such as N-acylation ().
Biological Relevance: Morpholine-containing compounds often target kinases or GPCRs due to their ability to mimic cyclic amines. For example, N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide has been explored in kinase inhibition assays , while furan-based analogs lack robust biological data .
Physical and Chemical Properties
- Solubility: Morpholine derivatives generally exhibit higher aqueous solubility than non-polar analogs. For instance, this compound is likely soluble in polar aprotic solvents (DMF, DMSO), whereas 4-chloro-ortho-toluidine is more lipophilic .
- Stability : The methanamine group may confer susceptibility to oxidation, necessitating storage under inert conditions ().
Biological Activity
[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring and a morpholine moiety, which may influence its interaction with biological targets. Understanding the chemical structure is crucial for elucidating its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways associated with cell proliferation.
| Compound | Cell Line | GI50 (nM) | Mechanism |
|---|---|---|---|
| 5-Chloro-2-Methoxy-N-(4-sulphamoylphenyl)benzamide | HeLa | 35 | Apoptosis induction |
| 5-Chloro-indole derivatives | A549 | 38 | EGFR inhibition |
In one study, compounds with a similar scaffold exhibited GI50 values ranging from 31 nM to 48 nM against different cancer cell lines, indicating promising anticancer properties .
Antidiabetic Activity
The compound has also been investigated for its potential as a DPP-4 inhibitor, which is crucial in diabetes management. Inhibitors of DPP-4 can enhance incretin levels, leading to improved insulin secretion and glucose control.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
The selectivity and potency of these inhibitors are essential for minimizing side effects associated with diabetes medications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring and the morpholine moiety significantly impact biological activity. For example:
- Chloro Substitution : Enhances binding affinity to target proteins.
- Morpholine Ring : Influences solubility and bioavailability.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Efficacy : A study demonstrated that derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting proliferation markers.
- Antidiabetic Effects : Another investigation showed that a related compound improved glycemic control in diabetic mouse models through DPP-4 inhibition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine, and how can intermediates be characterized?
- Methodological Answer : A common approach involves multi-step functionalization of the phenyl ring. For example, halogenation at the 5-position followed by morpholine substitution at the 2-position. Intermediates should be characterized via LCMS (to confirm molecular weight, e.g., m/z 771 [M+H]+ as in ) and HPLC (for purity, retention time ~1.43 minutes under SMD-TFA05 conditions ). X-ray crystallography using programs like SHELXL ( ) can resolve structural ambiguities.
Q. How should researchers handle discrepancies in analytical data (e.g., NMR vs. LCMS) for this compound?
- Methodological Answer : Contradictions between NMR (e.g., unexpected peaks) and LCMS (expected molecular ion) may arise from impurities or residual solvents. Perform HPLC-MS co-injection with a reference standard to confirm identity. If crystallizable, use SHELX -based refinement ( ) to validate the structure. For persistent issues, employ 2D NMR techniques (e.g., HSQC, HMBC) to assign signals unambiguously.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to GHS-compliant safety data sheets (e.g., ). Key hazards include respiratory irritation (H335) and skin/eye damage (H315/H318). Use fume hoods, PPE (gloves, goggles), and store at 4°C ( ). Waste must be segregated and processed by certified facilities to avoid environmental contamination ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
